molecular formula C16H9BrClNO2 B2495583 2-(4-Bromophenyl)-8-chloroquinoline-4-carboxylic acid CAS No. 863207-54-9

2-(4-Bromophenyl)-8-chloroquinoline-4-carboxylic acid

Cat. No.: B2495583
CAS No.: 863207-54-9
M. Wt: 362.61
InChI Key: QPFWTXKBKGTIOT-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-8-chloroquinoline-4-carboxylic acid (CAS 863207-54-9) is a synthetic quinoline derivative of high chemical purity, intended for research and development purposes. With a molecular formula of C16H9BrClNO2 and a molecular weight of 362.61 g/mol, this compound serves as a valuable chemical scaffold in medicinal chemistry and drug discovery . Quinoline-4-carboxylic acid derivatives are a subject of significant scientific interest due to their diverse biological activities. While the specific profile of this compound is under investigation, structurally similar molecules have demonstrated potent and selective inhibitory activity against various therapeutic targets. Related quinoline-carboxylic acids have been identified as key scaffolds in the development of anticancer agents , showing promise as selective Aurora A kinase inhibitors which can induce cell cycle arrest and promote apoptosis in cancer cell lines . Other close analogs have been explored as epigenetic modulators , specifically as histone deacetylase (HDAC) inhibitors with selectivity for HDAC3, indicating potential in oncology research . Furthermore, the quinoline core is a privileged structure in antimicrobial research , with some derivatives exhibiting activity as bacterial DNA gyrase inhibitors . Researchers can utilize this compound as a building block for the synthesis of more complex molecules or as a reference standard in biological screening. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-bromophenyl)-8-chloroquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9BrClNO2/c17-10-6-4-9(5-7-10)14-8-12(16(20)21)11-2-1-3-13(18)15(11)19-14/h1-8H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFWTXKBKGTIOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(C=C2C(=O)O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)-8-chloroquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated quinoline under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and purity. The process may include steps such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Bromophenyl)-8-chloroquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the bromine or chlorine atoms.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
This compound has been investigated for its potential as an anticancer agent. Studies have shown that it can act as a small molecular selective inhibitor of the signal transducer and activator of transcription 3 (STAT3) pathway, which is often abnormally activated in various cancers. The inhibition of this pathway can lead to reduced cancer cell proliferation and increased apoptosis in tumor cells .

Antimicrobial Activity
Research indicates that derivatives of 2-(4-Bromophenyl)-8-chloroquinoline-4-carboxylic acid exhibit significant antimicrobial properties. These compounds have been synthesized and tested against various bacterial strains, demonstrating promising results that suggest their potential use in developing new antimicrobial therapies .

Biological Research

Biological Probes
The compound serves as a valuable probe in biological research to study various cellular processes and mechanisms. Its ability to interact with specific biological targets makes it suitable for investigating pathways involved in disease progression, particularly in cancer and infectious diseases .

Materials Science

Synthesis of Advanced Materials
this compound can also be utilized in materials science for synthesizing advanced materials with tailored electronic or optical properties. The unique structural features of this compound allow for modifications that can enhance the performance of materials used in electronic devices and sensors.

Case Studies

  • Inhibition of STAT3 Pathway
    A study demonstrated that derivatives including this compound effectively inhibited the STAT3 signaling pathway in cancer cells, leading to reduced cell viability and increased apoptosis. This highlights its potential as a therapeutic agent in cancer treatment .
  • Antimicrobial Efficacy
    In another study, derivatives were synthesized and tested against multiple bacterial strains, showing significant antimicrobial activity with lower minimum inhibitory concentrations compared to existing treatments. This positions the compound as a candidate for new antibiotic development .

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-8-chloroquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting cellular processes. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Lipophilicity (XLogP3) :

  • The tert-butylphenyl analog (XLogP3 ≈ 6.0) is more lipophilic than the bromophenyl derivatives (XLogP3 ≈ 5.0–5.5), highlighting how bulky alkyl groups enhance membrane permeability.
  • The butoxyphenyl variant (XLogP3 = 5.2) balances hydrophobicity and solubility due to its ether linkage.

6-Methyl substitution () may reduce metabolic instability by blocking oxidation sites.

Rotatable Bonds and Conformational Flexibility :

  • The butoxyphenyl analog has 6 rotatable bonds, enhancing flexibility but possibly reducing target specificity compared to rigid bromophenyl derivatives.

Commercial and Synthetic Considerations :

  • The target compound’s discontinued status () contrasts with the availability of analogs like the 7-chloro-8-methyl variant, which is actively marketed for medicinal purposes.

Biological Activity

2-(4-Bromophenyl)-8-chloroquinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a detailed examination of its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a quinoline backbone substituted with a bromophenyl group and a carboxylic acid functional group, which plays a crucial role in its biological activity. The presence of halogen atoms enhances the lipophilicity and biological interactions of the molecule.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific kinases, which are pivotal in regulating cellular processes such as proliferation and apoptosis. Its interaction with these enzymes can modulate signaling pathways involved in cancer progression .
  • Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics . The mechanism often involves disrupting microbial cell membranes or inhibiting critical enzymatic functions within the pathogens.

Biological Activity Data

A summary of the biological activities observed for this compound is presented in the table below:

Activity Description Reference
AnticancerInduces apoptosis in cancer cell lines; potential inhibitor of Aurora kinases
AntimicrobialExhibits activity against various bacterial strains
Enzyme InhibitionInhibits key kinases involved in cancer signaling pathways

Case Studies

  • Anticancer Activity : In a study involving MCF-7 breast cancer cells, this compound was tested for its ability to induce apoptosis. Results indicated that the compound could effectively arrest the cell cycle at the G1 phase and promote apoptotic pathways, suggesting its potential as an anticancer agent .
  • Antimicrobial Efficacy : The compound was evaluated against several Gram-positive and Gram-negative bacteria. It demonstrated significant inhibition at varying concentrations, highlighting its potential as an antimicrobial agent.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other quinoline derivatives:

Compound Activity Reference
2-(3-Bromophenyl)-8-fluoroquinazolineStrong kinase inhibition
2-Phenylquinoline-4-carboxylic acidPotent HDAC inhibitor

These comparisons illustrate that while there are structural similarities among these compounds, their specific biological activities can vary significantly based on their substituents and structural features.

Q & A

Q. What are the recommended synthetic routes for 2-(4-Bromophenyl)-8-chloroquinoline-4-carboxylic acid?

The synthesis typically involves nucleophilic substitution and cross-coupling reactions. For example:

  • Suzuki-Miyaura coupling : A bromophenyl boronic acid derivative can react with a halogenated quinoline precursor to introduce the bromophenyl group. Reaction conditions (e.g., Pd catalysts, base, solvent) must be optimized for yield and purity .
  • Cyclization of intermediates : Pre-functionalized quinoline cores can be synthesized via cyclocondensation of aminobenzaldehyde derivatives with ketones, followed by halogenation at the 8-position using chlorinating agents (e.g., POCl₃) .
  • Post-functionalization : Carboxylic acid groups are often introduced via oxidation of methyl or alcohol substituents using KMnO₄ or other oxidants under controlled pH .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • HPLC/GC-MS : Quantify purity (>97% is typical for research-grade material; see purity specifications in ).
  • Spectroscopic analysis :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., bromophenyl protons at δ 7.4–7.8 ppm, carboxylic acid protons at δ 12–14 ppm) .
    • IR spectroscopy : Identify carbonyl (C=O stretch at ~1700 cm⁻¹) and aromatic C-Br stretches (600–500 cm⁻¹) .
    • High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., C₁₆H₉BrClNO₂: calc. 370.94 g/mol) .

Q. What are the solubility and handling considerations for this compound?

  • Solubility : The carboxylic acid group confers partial solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. Adjust pH with NaOH to form water-soluble carboxylate salts .
  • Handling : Store at 0–6°C in airtight containers to prevent degradation. Use PPE (gloves, goggles) due to potential irritancy, as noted in safety protocols for analogous quinoline derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Modular substitution : Replace the 4-bromophenyl or 8-chloro groups with electron-withdrawing/donating substituents (e.g., fluoro, methoxy) to assess effects on bioactivity. Compare with analogs like 2-(4-fluorophenyl)-8-chloroquinoline-4-carboxylic acid .
  • Biological assays : Test kinase inhibition (e.g., Aurora A kinase) using in vitro enzymatic assays and correlate substituent effects with IC₅₀ values, as demonstrated in studies on related bromophenyl-quinazoline inhibitors .

Q. How should conflicting spectral data (e.g., NMR splitting patterns) be resolved?

  • Decoupling experiments : Use 2D NMR (COSY, NOESY) to resolve overlapping signals in aromatic regions.
  • Computational validation : Compare experimental NMR shifts with DFT-calculated chemical shifts for proposed structures .
  • Crystallography : If crystalline, perform X-ray diffraction (as in ) to unambiguously confirm regiochemistry.

Q. What methodologies assess the compound’s stability under varying experimental conditions?

  • Forced degradation studies : Expose to heat (40–60°C), light (UV-Vis), and acidic/basic conditions (pH 1–13). Monitor decomposition via LC-MS to identify degradation products .
  • Long-term stability : Store aliquots at –20°C, 4°C, and RT; analyze purity monthly to determine optimal storage conditions .

Q. How can researchers identify biological targets for this compound?

  • Kinase profiling : Use high-throughput kinase panels to screen for inhibition (e.g., Aurora kinases, as in ).
  • Proteomics : Employ affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .
  • Molecular docking : Model interactions with target proteins (e.g., ATP-binding pockets) using software like AutoDock .

Q. What computational approaches support mechanistic studies of its bioactivity?

  • MD simulations : Simulate ligand-protein binding dynamics over 100+ ns to assess stability of interactions (e.g., hydrogen bonding with kinase active sites) .
  • QSAR modeling : Train models on analogs’ substituent properties (e.g., Hammett σ values) to predict activity trends .

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